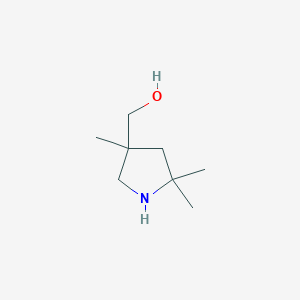![molecular formula C12H16O2 B2809753 Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester CAS No. 71707-94-3](/img/structure/B2809753.png)
Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that contains a carboxylic acid and a methyl ester functional group.2.0]deca-4,9-diene-9-carboxylic acid methyl ester.
Mecanismo De Acción
The mechanism of action of Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester in lab experiments is its potential as a catalyst in chemical reactions. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester. One direction is to further investigate its mechanism of action and its potential as a drug candidate. Another direction is to study its potential as a catalyst in other chemical reactions. Additionally, more research is needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester involves several steps. The first step involves the preparation of the starting material, which is bicyclo[6.2.0]deca-4,9-diene. This compound is then reacted with a carboxylic acid and a methyl ester to form the final product. The reaction is typically carried out under high pressure and high temperature conditions.
Aplicaciones Científicas De Investigación
Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a catalyst in chemical reactions. Additionally, this compound has been studied for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
methyl (4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12(13)11-8-9-6-4-2-3-5-7-10(9)11/h2-3,8-10H,4-7H2,1H3/b3-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQOUBFMDLZOR-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2C1CCC=CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2C1CC/C=C\CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2809670.png)
![4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide](/img/structure/B2809673.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)


![N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)
![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)


![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)
